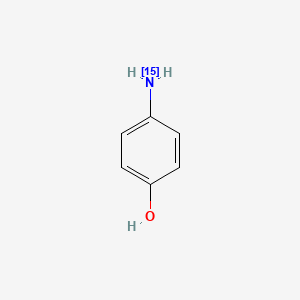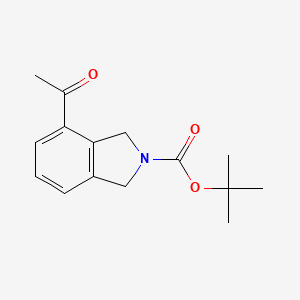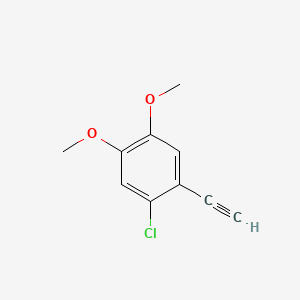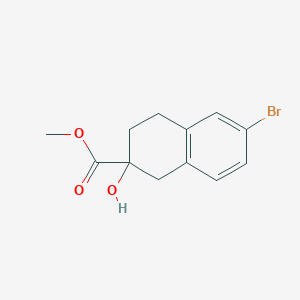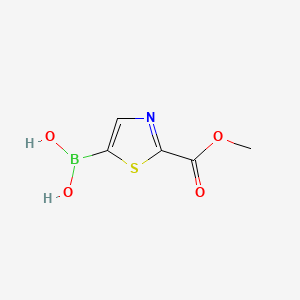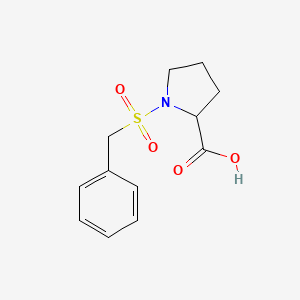
1-Phenylmethanesulfonylpyrrolidine-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a phenylmethanesulfonyl group, and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron (III) chloride.
Introduction of Phenylmethanesulfonyl Group: The phenylmethanesulfonyl group can be introduced via a sulfonylation reaction using phenylmethanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of 1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding sulfonic acids
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), appropriate solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Major Products
Oxidation: Sulfonic acids
Reduction: Alcohols.
Substitution: Substituted pyrrolidine derivatives.
科学研究应用
1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the phenylmethanesulfonyl group, making it less versatile in certain applications.
Phenylmethanesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
属性
分子式 |
C12H15NO4S |
|---|---|
分子量 |
269.32 g/mol |
IUPAC 名称 |
1-benzylsulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)11-7-4-8-13(11)18(16,17)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15) |
InChI 键 |
XDGGKUYZNMOCTL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)

![[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride](/img/structure/B13451967.png)
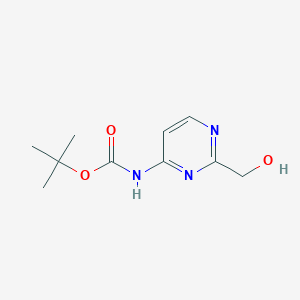
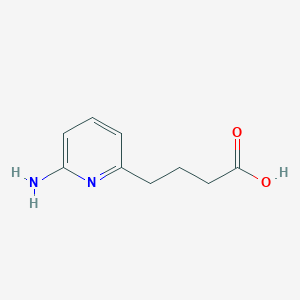
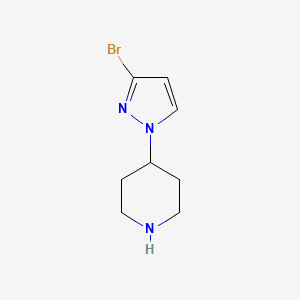
![2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid](/img/structure/B13451989.png)

![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13451995.png)
